Ethyl 6-amino-5-cyano-6'-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8'-methoxy-2,4',4'-trimethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-6’-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8’-methoxy-2,4’,4’-trimethyl-2’-oxo-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of Ethyl 6-amino-5-cyano-6’-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8’-methoxy-2,4’,4’-trimethyl-2’-oxo-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate involves multiple steps. One common method includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and dimethylformamide. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The reactions can yield various derivatives depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 6-amino-5-cyano-6’-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8’-methoxy-2,4’,4’-trimethyl-2’-oxo-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-6’-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8’-methoxy-2,4’,4’-trimethyl-2’-oxo-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate can be compared with other similar compounds such as:
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates
- Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C31H37N5O7 |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
ethyl 6'-amino-5'-cyano-9-[(4-ethoxycarbonylpiperazin-1-yl)methyl]-6-methoxy-2',11,11-trimethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C31H37N5O7/c1-7-41-27(37)24-18(3)43-26(33)23(16-32)31(24)22-14-20(40-6)13-21-19(15-30(4,5)36(25(21)22)28(31)38)17-34-9-11-35(12-10-34)29(39)42-8-2/h13-15H,7-12,17,33H2,1-6H3 |
InChI Key |
BAAXJHGNXPINRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC(=CC4=C3N(C2=O)C(C=C4CN5CCN(CC5)C(=O)OCC)(C)C)OC)C#N)N)C |
Origin of Product |
United States |
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